molecular formula C16H14ClN3OS B2883694 2-Chloro-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide CAS No. 2319722-91-1

2-Chloro-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide

Cat. No. B2883694
CAS RN: 2319722-91-1
M. Wt: 331.82
InChI Key: JHTKXTIYVGYRPT-UHFFFAOYSA-N
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Description

2-Chloro-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide is a synthetic compound that has been studied for its potential therapeutic applications. It is a member of the pyrazole family of compounds, which have been shown to exhibit a range of biological activities.

Mechanism Of Action

The mechanism of action of 2-Chloro-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide is not fully understood. However, it is believed to exert its biological effects by modulating the activity of enzymes and signaling pathways involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
2-Chloro-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression.

Advantages And Limitations For Lab Experiments

2-Chloro-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit a range of biological activities. However, it also has several limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. It also has limited stability, which can make it difficult to store for long periods of time.

Future Directions

There are several future directions for research on 2-Chloro-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide. One area of research could focus on the development of more stable and water-soluble derivatives of the compound. Another area of research could focus on the identification of the specific enzymes and signaling pathways that are modulated by the compound. This could lead to the development of more targeted therapies for inflammation and cancer. Finally, further studies could be conducted to evaluate the safety and efficacy of the compound in animal models and human clinical trials.

Synthesis Methods

The synthesis of 2-Chloro-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide involves several steps. The starting material is 2-chlorobenzoyl chloride, which is reacted with 2-methyl-5-thiophen-2-ylpyrazole in the presence of a base to form the intermediate 2-chloro-N-(2-methyl-5-thiophen-2-ylpyrazol-3-yl)benzamide. This is then treated with formaldehyde and hydrogen cyanide to give the final product, 2-Chloro-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide.

Scientific Research Applications

2-Chloro-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide has been studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. It has also been studied for its potential as a treatment for cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

2-chloro-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3OS/c1-20-11(9-14(19-20)15-7-4-8-22-15)10-18-16(21)12-5-2-3-6-13(12)17/h2-9H,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTKXTIYVGYRPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)CNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}benzamide

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